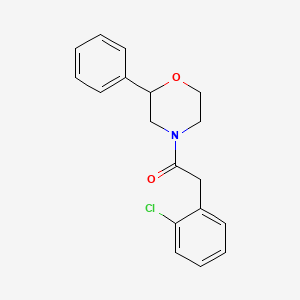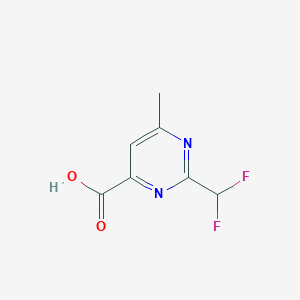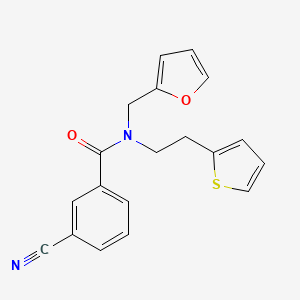![molecular formula C17H17N5O3 B2689985 N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide CAS No. 1396864-77-9](/img/structure/B2689985.png)
N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide, also known as MP-10, is a novel compound that has been shown to have potential applications in scientific research. MP-10 is a synthetic molecule that has been designed to target specific receptors in the brain and has been found to have a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has shown considerable interest in the synthesis of heterocyclic compounds due to their potential applications in medicinal chemistry and agriculture. For instance, the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles is achieved through the condensation and cyclization reactions involving furan derivatives and other halo compounds. These processes lead to the creation of compounds with varied heterocyclic rings, which are of significant interest due to their potential chemical and biological properties (El-Essawy & Rady, 2011).
Biological Activities
The derivatives obtained from these synthetic processes have been screened for their biological activities, revealing promising results. For example, some compounds have shown pronounced plant growth-stimulating effects, indicating their potential as agricultural chemicals (Pivazyan et al., 2019). Additionally, the investigation into polycyclic N-heterocyclic compounds has provided insights into the mechanisms through which these compounds interact with biological systems, such as inhibiting the formation of advanced glycation end products (AGEs) (Okuda et al., 2015).
Potential Therapeutic Applications
Moreover, the exploration of furoxans fused with heterocycles has highlighted their role as nitric oxide donors, suggesting potential therapeutic applications in modulating physiological processes and treating diseases where nitric oxide plays a key role (Makhova & Rakitin, 2017). Similarly, the development of polycyclic systems containing the 1,2,4-oxadiazole ring points to their utility in predicting biological activities and discovering new therapeutic agents (Kharchenko et al., 2008).
Wirkmechanismus
Target of Action
The primary targets of N-{1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide 1,2,4-oxadiazole derivatives, which are part of the compound’s structure, have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and antifungal effects .
Mode of Action
The exact mode of action of This compound It’s worth noting that 1,2,4-oxadiazole derivatives have been reported to interact excellently with receptors , which could suggest a potential interaction between the compound and its targets.
Biochemical Pathways
The specific biochemical pathways affected by This compound Given the broad-spectrum biological activities of 1,2,4-oxadiazole derivatives , it can be inferred that the compound may affect multiple biochemical pathways.
Pharmacokinetics
The ADME properties of This compound It’s worth noting that the 1,2,4-oxadiazole heterocycle, a component of the compound, is a bioisostere of amide but shows better hydrolytic and metabolic stability . This could potentially impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of This compound 1,2,4-oxadiazole derivatives have been reported to exhibit moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s worth noting that most salts of 1,2,4-oxadiazole derivatives were found to exhibit low impact sensitivities , suggesting that the compound may have good stability under various environmental conditions.
Eigenschaften
IUPAC Name |
N-[1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-11-19-17(25-21-11)13-4-2-7-18-15(13)22-8-6-12(10-22)20-16(23)14-5-3-9-24-14/h2-5,7,9,12H,6,8,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURFMJOAPMQMLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(N=CC=C2)N3CCC(C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4,4,5,5-Tetramethyl-2-[4-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/no-structure.png)
![N-[3-(2-methylpyrimidin-4-yl)phenyl]prop-2-enamide](/img/structure/B2689904.png)


![1'-(3,4,5-Trimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2689913.png)
![2-{[(3-Fluoro-4-methylphenyl)amino]methyl}phenol](/img/structure/B2689915.png)
![Ethyl (5-((2,5-dimethylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2689916.png)
![1-Methyl-4-[2-phenyl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazine](/img/structure/B2689917.png)
![Methyl 5-{[(3-chloropyrazin-2-yl)methyl]sulfamoyl}furan-3-carboxylate](/img/structure/B2689919.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2689921.png)
![N-(3,4-difluorophenyl)-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2689922.png)

![4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2689924.png)
